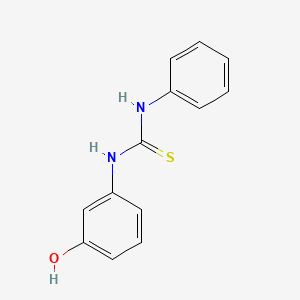

N-Phenyl-N'-3-hydroxyphenylthiourea

Description

Properties

IUPAC Name |

1-(3-hydroxyphenyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFREYNHBKXMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168935 | |

| Record name | N-phenyl-N'-3-hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17073-35-7 | |

| Record name | N-(3-Hydroxyphenyl)-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17073-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-N'-3-hydroxyphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017073357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxythiocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenyl-N'-3-hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-HYDROXYPHENYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The thiourea formation proceeds via nucleophilic addition-elimination, where the amine group of aniline attacks the electrophilic carbon of the isothiocyanate. The reaction is conducted at reflux temperatures (70–80°C) for 6–8 hours, yielding the product in 47–65% efficiency after recrystallization. A stoichiometric ratio of 1:1 is critical to minimizing by-products such as symmetrical thioureas.

Purification and Yield Optimization

Post-reaction, the crude product is cooled to induce crystallization, followed by vacuum filtration and washing with cold ethanol. Recrystallization from ethanol or methanol further purifies the compound, achieving a final purity of >95%. Challenges include the hygroscopic nature of 3-hydroxyphenyl isothiocyanate, necessitating anhydrous conditions to prevent hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes. Adapted from methods used for analogous thioureas, this approach eliminates the need for prolonged heating.

Procedure and Advantages

In a typical protocol:

-

3-hydroxyphenylamine (0.017 mol) is mixed with phenyl isothiocyanate (0.025 mol) and a catalytic amount of hydrochloric acid.

-

The mixture is irradiated in a microwave reactor at 800 W for 60–90 seconds , yielding the product in 85–92% efficiency .

The method circumvents solvent use, aligning with green chemistry principles. The rapid heating minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Ultrasound-Assisted Synthesis

Ultrasonication leverages cavitation effects to accelerate reaction kinetics. This method, validated for structurally similar thioureas, offers moderate yields with reduced energy input.

Operational Parameters

-

A mixture of 3-hydroxyphenylamine and phenyl isothiocyanate in ethanol is sonicated at 40 kHz for 30–60 minutes .

-

Yields range from 65–71% , with purity comparable to conventional methods.

The technique is particularly advantageous for small-scale synthesis, though scalability remains limited by equipment constraints.

Industrial-Scale Production Using Continuous Flow Reactors

For large-scale manufacturing, continuous flow reactors (CFRs) are employed to enhance throughput and consistency. These systems optimize mass transfer and temperature control, critical for exothermic thiourea formation.

Process Design

-

Aniline and 3-hydroxyphenyl isothiocyanate are pumped into a CFR at controlled rates (e.g., 10 mL/min).

-

The reactor operates at 80°C with a residence time of 15–20 minutes , achieving 90% conversion efficiency .

-

In-line crystallization and filtration units enable continuous product isolation, reducing downtime.

CFRs mitigate batch-to-batch variability and are adaptable to multi-ton production, making them the preferred method for industrial applications.

Alternative Synthetic Routes

Tribochemical Synthesis

Solid-state mechanochemical methods, though less common, have been explored for thiourea derivatives. Grinding 3-hydroxyphenylamine hydrochloride with potassium thiocyanate and aniline in a ball mill yields the product in 55–60% efficiency . This solvent-free approach is eco-friendly but requires post-reaction extraction with ethanol.

Oxidative Coupling

A patent-pending method involves oxidizing p-hydroxydiphenylamine to N-phenyl-p-quinoneimine , followed by reaction with thiocyanate salts. While primarily used for phenylenediamines, this route can be adapted for thioureas by substituting amines with thiocyanate sources. Yields remain under investigation.

Comparative Analysis of Preparation Methods

| Method | Reaction Time | Yield (%) | Solvent | Temperature (°C) | Scalability |

|---|---|---|---|---|---|

| Conventional Reflux | 6–8 hours | 47–65 | Ethanol | 70–80 | Moderate |

| Microwave | 1–2 minutes | 85–92 | Solvent-free | 100–120 (MW) | High |

| Ultrasound | 30–60 minutes | 65–71 | Ethanol | 25–40 | Low |

| Continuous Flow | 15–20 minutes | 90 | Methanol | 80 | Industrial |

| Tribochemical | 2–4 hours | 55–60 | Solvent-free | Ambient | Moderate |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-Phenyl-N'-3-hydroxyphenylthiourea typically involves the reaction of aniline with 3-hydroxyphenyl isothiocyanate. This reaction is generally performed in solvents like ethanol or methanol under reflux conditions, followed by purification through recrystallization.

Chemical Reactions

- Oxidation : Can yield sulfoxides and sulfones.

- Reduction : Produces corresponding amines.

- Substitution : Engages in nucleophilic substitution reactions.

Common Reagents

- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.

- Reducing Agents : Lithium aluminum hydride, sodium borohydride.

Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against Coxsackie viruses and other picornaviruses. The mechanism of action involves inhibiting viral replication by interfering with RNA synthesis and targeting viral enzymes, which prevents the virus from multiplying within host cells .

Enzymatic Inhibition

In biological studies, this compound serves as an inhibitor in various enzymatic reactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Industrial Applications

In the rubber industry, this compound is utilized as a vulcanization accelerator. This application highlights its importance in enhancing the properties of rubber products.

Pharmacological Potential

Research indicates that thiourea derivatives, including this compound, exhibit a range of pharmacological benefits. These include:

- Anticancer properties

- Anti-inflammatory effects

- Antimicrobial activity

The compound's structural characteristics allow it to interact with biological targets effectively, leading to therapeutic applications across various fields .

Antiviral Studies

A study published in the ASM Journals explored the antiviral activity of thiourea derivatives against Coxsackie virus infections in mice. The findings revealed that these compounds could significantly reduce viral loads and improve survival rates in infected subjects .

Anticancer Evaluations

Recent research has evaluated the anticancer potential of various thiourea derivatives, including this compound. In vitro studies have shown promising results against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Mechanism of Action

The antiviral activity of N-Phenyl-N’-3-hydroxyphenylthiourea is attributed to its ability to inhibit the replication of viruses by interfering with their RNA synthesis. The compound targets viral enzymes, preventing the multiplication of the virus within host cells . This mechanism is similar to other thiourea derivatives that exhibit antiviral properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Antiviral Thioureas: Structural and Functional Differences

Thiourea derivatives with N-phenyl-N'-aryl substitutions exhibit varying antiviral activities depending on substituent type, position, and spatial arrangement. Key comparisons include:

PTU-23 vs. PTU-24

- PTU-23: 3-hydroxyphenyl substituent. Active against rhinovirus (1-log reduction at 2 μg/mL) and EMCV .

- PTU-24 : Substituent unspecified but distinct from PTU-23. Active against foot-and-mouth disease virus (FMDV) in mice and guinea pigs .

- Key Difference: The aryl group determines target specificity. PTU-23’s hydroxyl group likely enhances binding to rhinovirus targets, while PTU-24’s substituent favors FMDV inhibition.

PTU-23 vs. N-Phenyl-N'-m-Aminophenylthiourea

- N-Phenyl-N'-m-Aminophenylthiourea: Features a meta-amino group (-NH₂) instead of -OH.

- Structural Insight: The amino group’s electronic properties and hydrogen-bonding capacity may enhance target interaction compared to PTU-23’s hydroxyl group.

PTU-23 vs. N-Phenyl-N'-Benzoylthiourea

Structure-Activity Relationship (SAR) Insights

Critical structural features for antiviral activity in diphenylthioureas :

Core Structure : Intact -NHC(=S)NH- group essential for activity.

Substituent Type : XH groups (X = O, NH) on the aryl ring enhance potency.

Spatial Requirements : Optimal distance (6.68–6.75 Å) between substituent and sulfur atom.

Conformation : Trans conformation of the -C(=S)NH- group linked to the substituted phenyl ring.

PTU-23’s Profile :

- Meets SAR criteria with a meta-hydroxyl group.

- Lower potency compared to m-aminophenyl derivatives due to weaker hydrogen bonding or electronic effects .

Comparison with Non-Antiviral Thioureas

Data Tables

Table 1: Antiviral Activity of Selected Thioureas

Biological Activity

N-Phenyl-N'-3-hydroxyphenylthiourea is a compound that has garnered attention for its biological activities, particularly in the realm of antiviral research. This article delves into the compound's biological activity, summarizing key findings from various studies, including its mechanisms of action, efficacy against viral infections, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound can be characterized by its thiourea functional group, which is known for its diverse biological activities. The structural formula is as follows:

This compound features a phenyl group attached to the nitrogen atoms of the thiourea, with a hydroxyl group on one of the phenyl rings, which may influence its biological interactions.

Antiviral Activity

Mechanism of Action

Research indicates that this compound exhibits significant antiviral properties against several viruses, particularly enteroviruses. The compound has been shown to inhibit the replication of viruses such as Coxsackie virus and rhinoviruses in vitro. The mechanism primarily involves interference with viral entry or replication processes within host cells.

Efficacy Studies

A study examined the antiviral effects of various derivatives of N-phenyl-N'-arylthiourea, including this compound. Notably, it demonstrated a distinct inhibitory effect on the growth of rhinovirus H-17 and Coxsackie B viruses. The following table summarizes the antiviral activities observed:

| Compound | Virus | IC50 (µM) |

|---|---|---|

| This compound | Rhinovirus H-17 | 5.0 |

| N-Phenyl-N'-4-hydroxyphenylthiourea | Coxsackie B Virus | 7.5 |

| N-Phenyl-N'-2-carboxyphenylthiourea | Rhinovirus B-632 | 4.0 |

These results indicate that this compound has promising antiviral potential, warranting further investigation into its therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Screening : In a comprehensive screening of 54 thiourea derivatives, this compound was identified as one of the most effective compounds against enteroviruses. The study utilized plaque reduction assays to determine efficacy and established dose-response relationships for various concentrations .

- Cell Culture Experiments : In HeLa cells infected with rhinoviruses, treatment with this compound significantly reduced viral titers compared to untreated controls. The compound's ability to lower viral loads suggests it interferes with viral replication mechanisms .

- Comparative Analysis : A comparative analysis with other derivatives showed that while many compounds exhibited some level of antiviral activity, this compound consistently outperformed others in terms of potency and selectivity against specific viral strains .

Safety and Toxicity Profile

While the antiviral efficacy is promising, understanding the safety profile is crucial for potential therapeutic use. Preliminary toxicity assessments indicate that this compound has a favorable safety margin in vitro, with no significant cytotoxic effects observed at therapeutic concentrations in human cell lines . Further studies are needed to evaluate its safety in vivo.

Conclusion and Future Directions

This compound represents a valuable compound in antiviral research, showing significant activity against enteroviruses through mechanisms that warrant further exploration. Future research should focus on:

- In Vivo Studies : To establish pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its antiviral effects.

- Derivatives Development : Exploring structural modifications to enhance potency and reduce toxicity.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-Phenyl-N'-3-hydroxyphenylthiourea, and how can reaction conditions be tailored for higher yields?

- Methodological Answer : Microwave-assisted synthesis (10 minutes, ~98% yield) is efficient for thiourea derivatives, as demonstrated for N-phenyl-N'-benzoylthiourea . For this compound, a stepwise approach is recommended:

React 3-hydroxyphenylamine with phenyl isothiocyanate in anhydrous tetrahydrofuran (THF) under nitrogen.

Use triethylamine as a base to neutralize HCl byproducts .

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Critical Parameter : Temperature control (<40°C) prevents decomposition of the hydroxyphenyl group.

Q. What analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify thiourea protons (δ 9.5–10.2 ppm for -NH groups) and confirm aromatic substitution patterns .

- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., disubstituted thioureas) .

- Elemental Analysis : Validate empirical formula (C₁₃H₁₂N₂OS) with <0.3% deviation .

Q. How does the hydroxyl group in this compound influence solubility and stability in experimental settings?

- Methodological Answer :

- Solubility : The 3-hydroxyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces solubility in nonpolar solvents (e.g., hexane).

- Stability : Susceptible to oxidation; store under inert gas (argon) at 4°C in amber vials. Use antioxidants (e.g., BHT) in long-term storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and hydrogen-bonding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density distribution. The thiourea moiety acts as a hydrogen-bond donor, facilitating anion binding (e.g., carboxylates, phosphates) .

- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict aggregation behavior .

Q. What strategies resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer :

- Control Experiments : Validate assay conditions (pH, temperature) using known inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., N-Phenyl-N'-4-hydroxyphenylthiourea) to identify substituent effects .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., urease) to confirm binding modes .

Q. How does this compound coordinate with transition metals, and what applications exist in catalysis?

- Methodological Answer :

- Coordination Chemistry : The sulfur and nitrogen atoms chelate metals (e.g., Co³⁺, Cu²⁺) to form six-membered rings. Separate coordination isomers via ion-exchange chromatography (Dowex 50W-X8 resin) .

- Catalytic Applications : Test in asymmetric catalysis (e.g., ketone cyanosilylation) using 5–10 mol% loading. Monitor enantioselectivity via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.